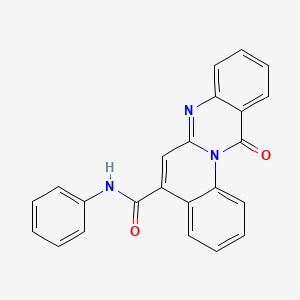
12H-Quino(2,1-b)quinazoline-5-carboxamide, 12-oxo-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12H-Quino(2,1-b)quinazoline-5-carboxamide, 12-oxo-N-phenyl- is a complex organic compound with the molecular formula C23H15N3O2. This compound is part of the quinazoline family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 12H-Quino(2,1-b)quinazoline-5-carboxamide, 12-oxo-N-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization and subsequent functional group modifications . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
12H-Quino(2,1-b)quinazoline-5-carboxamide, 12-oxo-N-phenyl- undergoes various chemical reactions, including:
Scientific Research Applications
12H-Quino(2,1-b)quinazoline-5-carboxamide, 12-oxo-N-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 12H-Quino(2,1-b)quinazoline-5-carboxamide, 12-oxo-N-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
12H-Quino(2,1-b)quinazoline-5-carboxamide, 12-oxo-N-phenyl- can be compared with other quinazoline derivatives, such as:
12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(4-bromophenyl)-12-oxo-: This compound has similar structural features but different substituents, leading to distinct biological activities.
12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(2,4-dichlorophenyl)-12-oxo-: This derivative also shares the quinazoline core but has different halogen substitutions, affecting its chemical reactivity and applications.
These comparisons highlight the uniqueness of 12H-Quino(2,1-b)quinazoline-5-carboxamide, 12-oxo-N-phenyl- in terms of its specific substituents and resulting properties.
Properties
CAS No. |
137522-68-0 |
|---|---|
Molecular Formula |
C23H15N3O2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
12-oxo-N-phenylquinolino[2,1-b]quinazoline-5-carboxamide |
InChI |
InChI=1S/C23H15N3O2/c27-22(24-15-8-2-1-3-9-15)18-14-21-25-19-12-6-4-11-17(19)23(28)26(21)20-13-7-5-10-16(18)20/h1-14H,(H,24,27) |
InChI Key |
ONPMMWWDXNWCRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




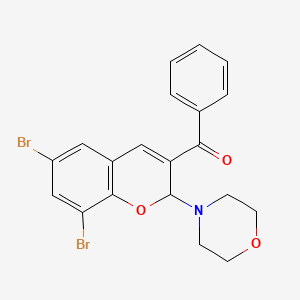
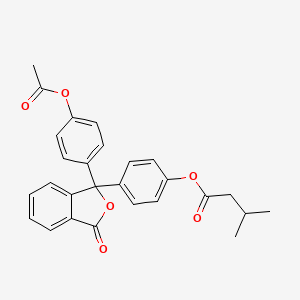
![3-(3-chlorophenyl)sulfonyl-7-ethyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12727765.png)
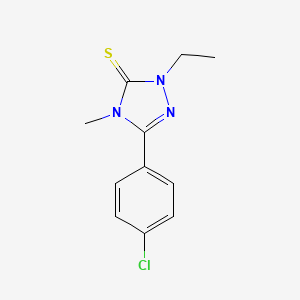
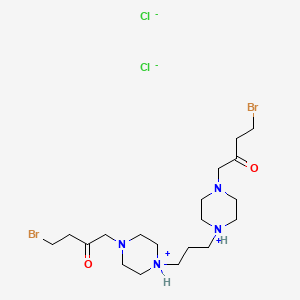
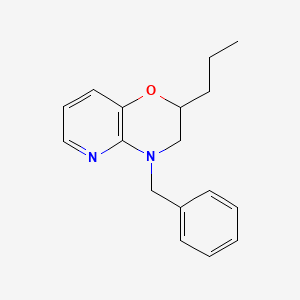
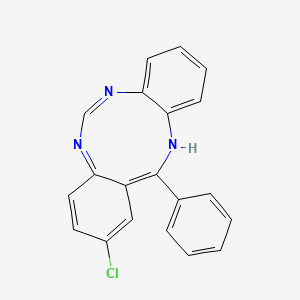
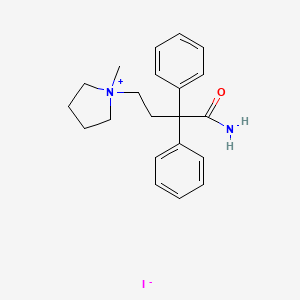
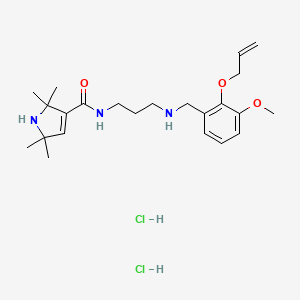


![9-(2-chlorophenyl)-3-methyl-N-quinolin-3-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12727826.png)
